2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step reactions starting from benzothiazole derivatives. The key steps include:
Formation of Benzothiazole Core: This is usually achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Functionalization: Introduction of the amino group at the 6th position and the sulfanyl group at the 2nd position.
Coupling Reactions: The final step involves coupling the functionalized benzothiazole with cyclohexylcarbamoylmethylsulfanyl benzothiazole under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar core structure but lacking the additional functional groups.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Cyclohexylcarbamoylmethylsulfanyl Benzothiazole: Shares structural similarities but differs in functional group positioning.
Uniqueness
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is unique due to its specific functional groups and their positioning, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O2S4 |
---|---|
Molecular Weight |
543.8 g/mol |
IUPAC Name |
2-[[6-[[2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C24H25N5O2S4/c25-14-6-8-17-19(10-14)34-23(28-17)33-13-22(31)27-16-7-9-18-20(11-16)35-24(29-18)32-12-21(30)26-15-4-2-1-3-5-15/h6-11,15H,1-5,12-13,25H2,(H,26,30)(H,27,31) |
InChI Key |
RMLDQOFECVGVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N |
Origin of Product |
United States |
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